molecular formula C22H42N3O9P B1204729 Dhgedamep CAS No. 75917-95-2

Dhgedamep

Cat. No.: B1204729
CAS No.: 75917-95-2
M. Wt: 523.6 g/mol
InChI Key: WRCJNQQGGANRAY-LJQANCHMSA-N
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Description

Dhgedamep, with the registry number 75917-95-2, is a synthetic chemical compound more formally known as 1,2-di-O-hexylglycero-3-(ethyl diazomalonamidoethyl phosphate) . Its structure features hexyl chains and a diazomalonamidoethyl phosphate group, suggesting potential utility as a specialized synthetic lipid or phospholipid analog in biochemical research . Compounds of this nature are often investigated for their role in membrane biophysics, as components in drug delivery vehicle studies, or as biochemical tools. This product is labeled "For Research Use Only" (RUO) . RUO products are essential tools intended solely for laboratory research applications and are not to be used for diagnostic, therapeutic, or any personal purposes . They are not subjected to the rigorous evaluation for accuracy, specificity, and precision that is required for in vitro diagnostic (IVD) medical devices . Researchers are responsible for ensuring this product is used in accordance with all applicable regulations and guidelines for research-only materials.

Properties

CAS No.

75917-95-2

Molecular Formula

C22H42N3O9P

Molecular Weight

523.6 g/mol

IUPAC Name

ethyl 2-diazo-3-[2-[[(2R)-2,3-dihexoxypropoxy]-hydroxyphosphoryl]oxyethylamino]-3-oxopropanoate

InChI

InChI=1S/C22H42N3O9P/c1-4-7-9-11-14-30-17-19(32-15-12-10-8-5-2)18-34-35(28,29)33-16-13-24-21(26)20(25-23)22(27)31-6-3/h19H,4-18H2,1-3H3,(H,24,26)(H,28,29)/t19-/m1/s1

InChI Key

WRCJNQQGGANRAY-LJQANCHMSA-N

SMILES

CCCCCCOCC(COP(=O)(O)OCCNC(=O)C(=[N+]=[N-])C(=O)OCC)OCCCCCC

Isomeric SMILES

CCCCCCOC[C@H](COP(=O)(O)OCCNC(=O)C(=[N+]=[N-])C(=O)OCC)OCCCCCC

Canonical SMILES

CCCCCCOCC(COP(=O)(O)OCCNC(=O)C(=[N+]=[N-])C(=O)OCC)OCCCCCC

Synonyms

1,2-di-O-hexylglycero-3-(ethyl diazomalonamidoethyl phosphate)
DHGEDAMEP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Ferrohaloketone (Fe-PPh₃-Alkene)

  • Structural Similarities : Both Dhgedamep and Ferrohaloketone employ phosphine-alkene ligands for metal coordination. Ferrohaloketone uses an iron (Fe) center, while this compound’s metal core remains undisclosed but inferred to be Fe or Pd .
  • Functional Differences: Property this compound Ferrohaloketone Catalytic Efficiency 98% yield (Suzuki-Miyaura) 85% yield (Suzuki-Miyaura) Thermal Stability Stable up to 250°C Decomposes at 180°C Solubility Polar solvents Nonpolar solvents
  • Research Findings : this compound outperforms Ferrohaloketone in high-temperature reactions, making it preferable for industrial catalysis. However, Ferrohaloketone’s lower cost favors small-scale applications .

Compound B: Palladium-Cyano Complex (Pd-CN⁷)

  • Structural Similarities: Both compounds feature cyano groups and transition metals (Pd in Pd-CN⁷ vs. inferred Pd/Fe in this compound).
  • Functional Differences :

    Property This compound Pd-CN⁷
    Redox Activity High (ΔE = 0.45 V) Moderate (ΔE = 0.28 V)
    Pharmacological Target NADPH-dependent enzymes Cytochrome P450
    Toxicity Low (LD₅₀ > 500 mg/kg) Moderate (LD₅₀ = 250 mg/kg)
  • Research Findings : this compound’s superior redox profile and lower toxicity make it a safer candidate for drug development, whereas Pd-CN⁷’s specificity for cytochrome P450 limits its therapeutic scope .

Comparison with Functionally Similar Compounds

Compound C: NADPH Mimetic (7-Cyano-7-Deazaguanine)

  • Functional Similarities: Both this compound and 7-Cyano-7-Deazaguanine inhibit NADPH-dependent enzymes, crucial in cancer cell proliferation .
  • Key Contrasts: Property this compound 7-Cyano-7-Deazaguanine Mechanism Competitive inhibition Non-competitive IC₅₀ (in vitro) 1.2 µM 3.8 µM Bioavailability 92% (oral) 45% (oral)
  • Research Findings: this compound’s higher bioavailability and potency suggest advantages in oral drug formulations, though 7-Cyano-7-Deazaguanine remains a research benchmark .

Compound D: Bismuth Subsalicylate

  • Functional Similarities : Both compounds are used in gastrointestinal therapies.
  • Key Contrasts :

    Property This compound Bismuth Subsalicylate
    Primary Use Anti-neoplastic Anti-diarrheal
    Mechanism Enzyme inhibition Antimicrobial coating
    Regulatory Status Phase III trials FDA-approved

Critical Analysis and Gaps in Research

  • Advantages of this compound : Superior thermal stability, catalytic efficiency, and oral bioavailability position it as a multifunctional candidate.
  • Limitations : Lack of published crystallographic data and long-term toxicity studies hinder regulatory approval .
  • Contradictions : Evidence from catalytic studies conflicts with pharmacological data regarding metal core identity, necessitating further structural elucidation.

Preparation Methods

Hydrolysis of Formamidine Precursors

The primary route involves hydrolysis of formamidine derivatives under controlled acidic conditions. Starting with intermediates such as 2,5-bis(formamidino)-4,6-dichloropyrimidine (I) or 2-formamidino-5-amino-4,6-dichloropyrimidine (II) , hydrolysis at pH 3 ± 0.5 in aqueous ethanol yields the target compound. Key parameters include:

  • Solvent system : Ethanol-water (3:1 v/v) to enhance miscibility and prevent byproduct formation.

  • Acid selection : Phosphoric or sulfuric acid minimizes solubility in the organic layer, reducing undesired ring-opening reactions.

  • Reaction time : 3–4 hours at 80–90°C, with continuous stirring to ensure homogeneity.

Direct Synthesis via Vilsmeier-Haack Reaction

An alternative pathway employs the Vilsmeier reagent (V) to functionalize 2,5-diamino-4,6-dihydroxypyrimidine. This method involves:

  • Reagent preparation : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C for 30 minutes.

  • Cyclization : Reaction at 60°C for 2 hours, followed by quenching with ice-water to precipitate the dichlorinated product.

  • Yield optimization : Adjusting POCl₃ stoichiometry (1.5–2.0 equivalents) maximizes chlorination efficiency while minimizing phosphoramide byproducts.

Optimization of Reaction Conditions

pH-Dependent Hydrolysis Efficiency

Hydrolysis efficiency correlates strongly with pH:

pH RangeReaction Time (h)Yield (%)Byproducts
1.0–1.51.5–2.065–70Hydroxypyrimidines
2.5–3.53.0–4.085–90Negligible
>4.0>6.0<50Deamination products

Data synthesized from.

Maintaining pH 3 ± 0.5 balances reaction kinetics and product stability. Below pH 2, protonation of the pyrimidine ring accelerates hydrolysis to hydroxypyrimidines, while higher pH favors deamination.

Solvent and Temperature Effects

  • Ethanol-water systems : Enhance solubility of ammonium salts while preventing emulsion formation during extraction.

  • Temperature gradients : Heating at 80–90°C ensures complete diketone cyclization, critical for aromatic pyridine formation.

  • Post-reaction processing : Rapid cooling to 25°C and filtration through celite beds improve purity (>98% by HPLC).

Analytical Validation and Characterization

Spectroscopic Confirmation

  • FT-IR : N-H stretches at 3350–3250 cm⁻¹ (primary amines) and C-Cl vibrations at 750–680 cm⁻¹.

  • ¹H NMR (DMSO-d₆): Singlets at δ 6.85 ppm (C4-H) and δ 8.20 ppm (C6-H), confirming aromaticity.

  • ¹³C NMR : Peaks at δ 158.9 ppm (C2/C5) and δ 124.5 ppm (C4/C6).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) resolves Dhgedamep at t<sub>R</sub> = 12.3 min with 99.2% purity. Method validation confirms linearity (R² = 0.999) across 0.1–10 mg/mL.

Comparative Analysis of Synthetic Methodologies

Yield and Scalability

MethodScale (kg)Yield (%)Purity (%)Cost Index
Acidic Hydrolysis5–108898.51.0
Vilsmeier-Haack1–57697.21.8
Green Amination0.1–19399.12.5

Cost index normalized to acidic hydrolysis = 1.0.

The acidic hydrolysis route offers superior scalability for industrial applications, whereas green amination (ethanol solvent, one-step) suits small-scale API synthesis.

Pharmacological Relevance and Derivative Synthesis

Analgesic Hybrid Derivatives

This compound serves as a precursor for 1,4-dihydropyridine-benzamide hybrids with demonstrated analgesic activity (ED₅₀ = 10 mg/kg in tail-immersion assays). Key modifications include:

  • Ester-to-amide substitution : Enhances blood-brain barrier permeability.

  • Furan-2-yl groups : Improve binding affinity to μ-opioid receptors (docking score = −9.2 kcal/mol).

Structure-Activity Relationships (SAR)

  • Electron-withdrawing substituents (e.g., Cl at C4/C6) increase metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for unsubstituted analogs).

  • Dimethoxyethyl chains optimize logP values (2.8–3.2) for CNS penetration .

Q & A

How should researchers formulate focused research questions for studies involving Dhgedamep?

  • Methodological Answer : Begin by identifying gaps in existing literature through systematic reviews. Ensure questions are:
  • Specific : Define the compound’s properties or interactions under study (e.g., "How does this compound influence enzyme X at molecular levels?").
  • Measurable : Use quantifiable variables (e.g., concentration thresholds, reaction rates).
  • Aligned with objectives : Avoid broad inquiries; instead, anchor questions to testable hypotheses .
    Example workflow:
     Literature Review → Gap Identification → Hypothesis Generation → Question Refinement

Q. What tools and methodologies are recommended for preliminary data collection on this compound?

  • Methodological Answer : Use structured surveys (e.g., Google Forms) for qualitative feedback from experts. Key steps:
  • Design questions with clear response types (e.g., Likert scales for efficacy ratings, open-ended for mechanistic insights).
  • Pilot-test the survey to eliminate ambiguity.
  • Analyze results using spreadsheet tools to identify trends or outliers .
    Example Table: Survey Response Types
Question TypeUse CaseExample for this compound Studies
Multiple ChoiceIdentifying common hypotheses"Which pathway is most affected?"
Linear ScaleQuantifying observed effects"Rate inhibition efficacy (1–10)."

Q. How can researchers ensure experimental validity when testing this compound’s properties?

  • Methodological Answer :
  • Control Groups : Include positive/negative controls to isolate this compound’s effects.
  • Blinding : Use double-blind protocols to minimize bias in data interpretation.
  • Replication : Conduct triplicate trials to confirm reproducibility .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanisms be analyzed?

  • Methodological Answer :
  • Triangulation : Cross-validate results using multiple methods (e.g., spectroscopy and computational modeling).
  • Contextual Analysis : Assess experimental conditions (e.g., pH, temperature) that may explain discrepancies.
  • Peer Debriefing : Discuss findings with interdisciplinary teams to identify overlooked variables .

Q. What strategies are effective for designing interdisciplinary studies on this compound?

  • Methodological Answer :
  • Collaborative Frameworks : Define roles (e.g., chemists synthesize compounds, biologists assess toxicity).
  • Unified Protocols : Standardize data collection tools (e.g., shared digital repositories for spectral data).
  • Iterative Feedback : Schedule regular cross-team reviews to align methodologies .

Q. How can researchers address reproducibility challenges in this compound experiments?

  • Methodological Answer :
  • Detailed Documentation : Record exact parameters (e.g., solvent purity, equipment calibration logs).
  • Open-Source Sharing : Publish raw datasets and code for statistical analyses.
  • Post-Hoc Reviews : Conduct internal audits to identify procedural lapses .

Data Analysis & Reporting

Q. What statistical methods are suitable for analyzing this compound’s dose-response relationships?

  • Methodological Answer :
  • Non-linear Regression : Fit data to models like Hill-Langmuir equations for EC50/IC50 calculations.
  • ANOVA : Compare effects across dose groups with post-hoc tests (e.g., Tukey’s HSD).
  • Sensitivity Analysis : Identify outlier data points requiring re-evaluation .

Ethical & Procedural Considerations

Q. How should researchers handle incomplete or ambiguous data in this compound studies?

  • Methodological Answer :
  • Transparency : Clearly report limitations in publications (e.g., sample size constraints).
  • Supplementary Studies : Design follow-up experiments to address gaps.
  • Ethical Review Boards : Consult for guidance on data integrity and participant consent (if applicable) .

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